Velaresol - 77858-21-0

Velaresol

Catalog Number: EVT-285832
CAS Number: 77858-21-0
Molecular Formula: C12H14O5
Molecular Weight: 238.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Velaresol, also known as BW12C or BW12C79, is a oxyhaemoglobin stabilizer. Velaresol stabilizes oxyhaemoglobin also protect sickle cells against calcium-mediated dehydration.Velaresol causes a reversible left-shift of the oxygen saturation curve (OSC) and tissue hypoxia.
Synthesis Analysis

The synthesis of Velaresol involves several chemical reactions that focus on creating a stable oxyhemoglobin complex. While specific synthetic pathways are proprietary and may vary among different research groups, the general approach includes:

  • Chalcone Skeleton Utilization: Velaresol is synthesized using a structure-based drug discovery approach that incorporates a chalcone skeleton. This method has been shown to yield potent inhibitors with low toxicity profiles .
  • Chemical Modifications: The synthesis may involve modifications to the chalcone structure to enhance its binding affinity to oxyhemoglobin and improve stability under physiological conditions.

Technical details regarding the exact methodologies are often found in patent filings and scientific literature but are not disclosed in detail due to intellectual property protections.

Molecular Structure Analysis

Velaresol's molecular structure is characterized by its ability to stabilize the oxyhemoglobin complex. The precise molecular formula is represented as CxHyNzOn\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{n}, where specific values for xx, yy, zz, and nn depend on the particular synthesis route employed.

Structural Data

  • Molecular Weight: Approximately 77858-21-0.
  • Functional Groups: The presence of hydroxyl groups and carbonyl functionalities is critical for its interaction with hemoglobin.

The structural analysis typically employs techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the integrity of the synthesized compound.

Chemical Reactions Analysis

Velaresol participates in several chemical reactions that enhance its efficacy as an oxyhemoglobin stabilizer:

  • Binding Reactions: The compound binds reversibly to oxyhemoglobin, stabilizing it against denaturation and promoting efficient oxygen transport.
  • Inhibition Mechanisms: It may also inhibit certain enzymatic pathways that lead to oxidative stress in red blood cells, thus preserving their integrity under pathological conditions.

These reactions are crucial for understanding how Velaresol functions in therapeutic contexts, particularly in relation to sickle cell disease.

Mechanism of Action

The mechanism of action of Velaresol revolves around its ability to stabilize oxyhemoglobin and enhance erythrocyte deformability. This process involves:

  1. Stabilization of Oxyhemoglobin: By binding to hemoglobin, Velaresol prevents the polymerization that leads to sickling in red blood cells.
  2. Reduction of Oxidative Stress: Velaresol may also reduce the formation of reactive oxygen species within erythrocytes, thereby minimizing oxidative damage.

Data supporting these mechanisms come from both in vitro studies and clinical trials assessing erythrocyte behavior in patients with sickle cell disease .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid or powder.
  • Solubility: Soluble in organic solvents; limited solubility in water which affects its bioavailability.

Chemical Properties

  • Stability: Velaresol exhibits stability under physiological pH but may degrade under extreme conditions.
  • Reactivity: The compound is reactive towards oxidative agents but maintains stability when bound to hemoglobin.

Relevant analyses include thermal stability tests and solubility assessments which are critical for formulating effective therapeutic applications.

Applications

Velaresol has several scientific uses primarily centered around its role as an oxyhemoglobin stabilizer:

  • Sickle Cell Disease Treatment: It is being investigated for its potential to improve oxygen delivery and reduce complications associated with sickle cell disease by enhancing red blood cell flexibility .
  • Oxygen Transport Enhancers: Research continues into its applications for other conditions where improved oxygen transport is beneficial, including various forms of anemia and ischemic conditions.
Historical Context and Research Evolution of Anti-Sickling Agents

Emergence of Hemoglobin Polymerization as a Therapeutic Target

The foundational understanding of sickle cell disease (SCD) as a "molecular disease" originated with Linus Pauling’s landmark 1949 discovery that sickle hemoglobin (HbS) possesses distinct electrophoretic mobility compared to normal hemoglobin (HbA) [2]. This work revealed that a single amino acid substitution (glutamic acid → valine at β6) transforms HbS into a pathological polymer under deoxygenated conditions. Pauling’s hypothesis—that HbS aggregation forms rigid rods distorting erythrocytes—established hemoglobin polymerization as the primary pathophysiological target [2] [6].

Subsequent research in the 1970s deciphered HbS polymerization thermodynamics, demonstrating it follows a crystal-solution equilibrium where polymerized fibers coexist with soluble hemoglobin. The solubility of deoxy-HbS—defined as the concentration in the liquid phase at equilibrium—emerged as a critical metric for evaluating therapeutic interventions [2] [6]. Kinetic studies further revealed that polymerization exhibits a delay time before fiber nucleation, creating a therapeutic window to prolong erythrocyte transit through hypoxic microvasculature [6]. These insights catalyzed drug development focused on:

  • Disrupting intermolecular contacts in HbS fibers
  • Modulating hemoglobin oxygen affinity
  • Reducing intracellular HbS concentration [6].

Table 1: Key Milestones in Targeting Hemoglobin Polymerization

YearResearcherContribution
1949Linus PaulingIdentified HbS as a structurally abnormal "molecular disease"
1970sPerutz, EdelsteinElucidated fiber structure via X-ray crystallography and electron microscopy
1980sEaton, HofrichterDefined polymerization kinetics and delay time concept
2000sSafo, AbrahamDeveloped allosteric modifiers targeting hemoglobin quaternary states

Chronological Development of Left-Shifting Compounds in Hematopathology

"Left-shifting" agents increase hemoglobin’s oxygen affinity, stabilizing the oxygenated relaxed state (R-state) and inhibiting polymerization. Development progressed through three phases:

  • Early Non-Specific Modifiers (1970s–1980s):Cyanate and carbamyl phosphate demonstrated proof-of-concept by covalently modifying HbS to increase oxygen affinity. However, systemic toxicity and non-specific protein binding limited clinical utility [1] [5].

  • Aromatic Aldehydes Era (1980s–1990s):Vanillin derivatives represented the first rationally designed left-shifting agents. These compounds form Schiff base adducts with hemoglobin’s N-terminal valine, stabilizing the R-state. Tucaresol advanced to clinical trials but was abandoned due to immunotoxicity [5].

  • Next-Generation Agents (2000s–Present):Structural biology insights enabled targeted design:

  • 5-HMF: Binds α-chain valines, augmenting oxygen affinity 2-fold more effectively than vanillin [5].
  • GBT440: Exhibits prolonged R-state stabilization via selective β-chain binding [5].
  • TD-1: Uses sulfonamide chemistry to perturb the HbS β-cleft [5].

Table 2: Evolution of Key Anti-Sickling Compounds

CompoundMechanismKey Limitation
Sodium CyanateCarbamylation of N-terminiNeurological toxicity
VanillinSchiff base formationRapid metabolic clearance
Tucaresol (BW589C)Covalent α-chain modificationAutoimmune reactions
5-HMFIrreversible α-valine bindingModerate potency
GBT440Reversible β-chain bindingLong-term safety unknown

Velaresol's Position in the Anti-Sickling Compound Lineage

Velaresol (BW12C) emerged in the 1980s as a prototypical aromatic aldehyde anti-sickling agent. Its chemical structure—5-(2-formyl-3-hydroxyphenoxy)pentanoic acid—enables reversible Schiff base formation with hemoglobin’s α-chain N-termini (CAS No: 77858-21-0) [4]. Biochemically, Velaresol left-shifts the oxygen dissociation curve (ODC), increasing HbS oxygen affinity by >20% in vitro and reducing hypoxia-induced sickling at millimolar concentrations [4] [5].

Within the anti-sickling lineage, Velaresol bridges first-generation covalent modifiers (cyanate) and modern R-state stabilizers (GBT440). Unlike cyanate, it avoids indiscriminate protein modification. Compared to vanillin, Velaresol’s extended aliphatic chain enhances hemoglobin binding specificity [5]. However, its reversible binding necessitated high doses for efficacy, limiting therapeutic practicality. This spurred development of successors like 5-HMF with improved pharmacokinetics [5].

Velaresol’s significance lies in validating three principles:

  • Allosteric Targeting: Demonstrated R-state stabilization as a viable anti-polymerization strategy [5] [6].
  • Structure-Activity Relationship (SAR): Illuminated how aldehyde positioning modulates hemoglobin binding [5].
  • Kinetic Efficacy: Showed delaying polymerization (rather than complete inhibition) suffices for therapeutic benefit [6].

Table 3: Velaresol vs. Contemporary Anti-Sickling Agents

Properties

CAS Number

77858-21-0

Product Name

Velaresol

IUPAC Name

5-(2-formyl-3-hydroxyphenoxy)pentanoic acid

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

InChI

InChI=1S/C12H14O5/c13-8-9-10(14)4-3-5-11(9)17-7-2-1-6-12(15)16/h3-5,8,14H,1-2,6-7H2,(H,15,16)

InChI Key

NSUDGNLOXMLAEB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)OCCCCC(=O)O)C=O)O

Solubility

Soluble in DMSO

Synonyms

12C79
5-(2-formyl-3-hydroxyphenoxy)pentanoic acid
BW 12C
BW 12C79
BW-12C
BW12C
BW12C79

Canonical SMILES

C1=CC(=C(C(=C1)OCCCCC(=O)O)C=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.